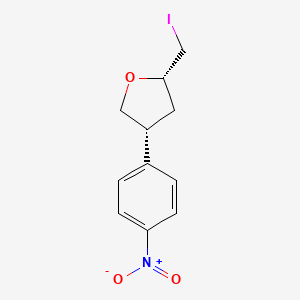![molecular formula C12H22N4O B13195901 Butyl({1-[(oxolan-3-yl)methyl]-1H-1,2,3-triazol-4-yl}methyl)amine](/img/structure/B13195901.png)
Butyl({1-[(oxolan-3-yl)methyl]-1H-1,2,3-triazol-4-yl}methyl)amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Butyl({1-[(oxolan-3-yl)methyl]-1H-1,2,3-triazol-4-yl}methyl)amine is a chemical compound with the molecular formula C12H20N4O and a molecular weight of 236.31 g/mol This compound is notable for its unique structure, which includes a triazole ring and an oxolane moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
. This method is favored for its efficiency and high yield. The reaction conditions generally include:
Reagents: Azide, alkyne, copper(I) catalyst
Solvent: Often water or a mixture of water and organic solvents
Temperature: Room temperature to slightly elevated temperatures
Time: Several hours to complete the reaction
Industrial Production Methods
While specific industrial production methods for Butyl({1-[(oxolan-3-yl)methyl]-1H-1,2,3-triazol-4-yl}methyl)amine are not well-documented, the principles of the CuAAC reaction can be scaled up for industrial applications. This involves optimizing reaction conditions to ensure safety, efficiency, and cost-effectiveness.
Analyse Des Réactions Chimiques
Types of Reactions
Butyl({1-[(oxolan-3-yl)methyl]-1H-1,2,3-triazol-4-yl}methyl)amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The triazole ring can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Conditions vary depending on the substituent, but often involve nucleophilic or electrophilic reagents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted triazole derivatives.
Applications De Recherche Scientifique
Butyl({1-[(oxolan-3-yl)methyl]-1H-1,2,3-triazol-4-yl}methyl)amine has several scientific research applications :
Chemistry: Used as a ligand in coordination chemistry and as a building block in organic synthesis.
Biology: Employed in bioconjugation techniques, particularly in labeling biomolecules.
Industry: Utilized in the development of new materials and catalysts.
Mécanisme D'action
The mechanism of action of Butyl({1-[(oxolan-3-yl)methyl]-1H-1,2,3-triazol-4-yl}methyl)amine involves its interaction with specific molecular targets. The triazole ring can coordinate with metal ions, facilitating catalytic processes. Additionally, the oxolane moiety may enhance the compound’s solubility and stability, making it suitable for various applications .
Comparaison Avec Des Composés Similaires
Similar Compounds
Butyl({1-[(oxolan-3-yl)methyl]-1H-1,2,3-triazol-4-yl}methylidene)amine: A closely related compound with similar structural features.
BTTES: A next-generation, water-soluble ligand for the copper(I)-catalyzed azide-alkyne cycloaddition.
Uniqueness
Butyl({1-[(oxolan-3-yl)methyl]-1H-1,2,3-triazol-4-yl}methyl)amine is unique due to its combination of a triazole ring and an oxolane moiety, which imparts distinct chemical and physical properties. This makes it versatile for various scientific applications, particularly in bioconjugation and catalysis.
Propriétés
Formule moléculaire |
C12H22N4O |
|---|---|
Poids moléculaire |
238.33 g/mol |
Nom IUPAC |
N-[[1-(oxolan-3-ylmethyl)triazol-4-yl]methyl]butan-1-amine |
InChI |
InChI=1S/C12H22N4O/c1-2-3-5-13-7-12-9-16(15-14-12)8-11-4-6-17-10-11/h9,11,13H,2-8,10H2,1H3 |
Clé InChI |
IIUOHULGKAMJIH-UHFFFAOYSA-N |
SMILES canonique |
CCCCNCC1=CN(N=N1)CC2CCOC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5,5,7-Trimethyl-1-oxaspiro[2.5]octane-2-carbonitrile](/img/structure/B13195823.png)
![1-[(5-Ethyl-1,2,4-oxadiazol-3-yl)methyl]-1,4-diazepane](/img/structure/B13195829.png)
![3-[3-(3-Methylphenyl)propyl]aniline](/img/structure/B13195832.png)
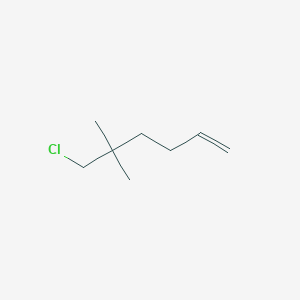
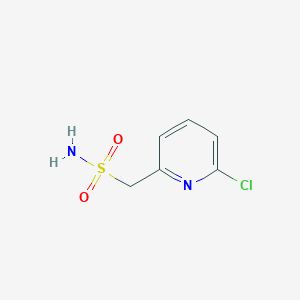
![2-Benzyl-2H,4H,5H,6H-cyclopenta[c]pyrazole-3-sulfonyl chloride](/img/structure/B13195854.png)
![1-[5-(Aminomethyl)furan-2-yl]prop-2-yn-1-one](/img/structure/B13195869.png)
![2-[(4-Methoxyphenyl)sulfanyl]cyclopentan-1-one](/img/structure/B13195871.png)
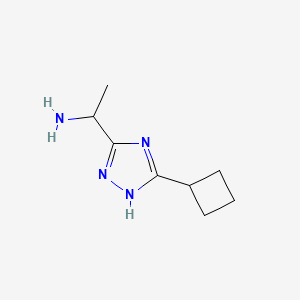
amine](/img/structure/B13195877.png)
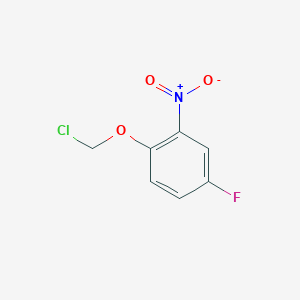

![2-[4-(Prop-1-EN-2-YL)phenyl]acetic acid](/img/structure/B13195888.png)
